3,5-Dimethyl-4-[(2-nitrophenyl)sulfanyl]-1-(thiophene-2-carbonyl)-1H-pyrazole
Overview
Description
3,5-Dimethyl-4-[(2-nitrophenyl)sulfanyl]-1-(thiophene-2-carbonyl)-1H-pyrazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and is substituted with various functional groups including a nitrophenyl sulfanyl group and a thiophene-2-carbonyl group. The presence of these diverse functional groups makes this compound of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-[(2-nitrophenyl)sulfanyl]-1-(thiophene-2-carbonyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the thiophene-2-carbonyl group and the nitrophenyl sulfanyl group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to handle the complex reactions and purifications required.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-[(2-nitrophenyl)sulfanyl]-1-(thiophene-2-carbonyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group can yield aniline derivatives.
Scientific Research Applications
3,5-Dimethyl-4-[(2-nitrophenyl)sulfanyl]-1-(thiophene-2-carbonyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-[(2-nitrophenyl)sulfanyl]-1-(thiophene-2-carbonyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents, such as:
- 3,5-Dimethyl-4-[(2-chlorophenyl)sulfanyl]-1-(thiophene-2-carbonyl)-1H-pyrazole
- 3,5-Dimethyl-4-[(2-methylphenyl)sulfanyl]-1-(thiophene-2-carbonyl)-1H-pyrazole
Uniqueness
The uniqueness of 3,5-Dimethyl-4-[(2-nitrophenyl)sulfanyl]-1-(thiophene-2-carbonyl)-1H-pyrazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitrophenyl sulfanyl group and the thiophene-2-carbonyl group makes it particularly interesting for research in medicinal chemistry and materials science.
Properties
IUPAC Name |
[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]-thiophen-2-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S2/c1-10-15(24-13-7-4-3-6-12(13)19(21)22)11(2)18(17-10)16(20)14-8-5-9-23-14/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJVBOOWZYGTTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=CS2)C)SC3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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